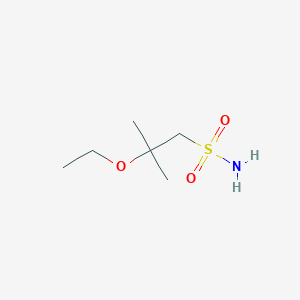

2-Ethoxy-2-methylpropane-1-sulfonamide

Description

Properties

IUPAC Name |

2-ethoxy-2-methylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3S/c1-4-10-6(2,3)5-11(7,8)9/h4-5H2,1-3H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFMCYXFHJSGMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Weight of 2-Ethoxy-2-methylpropane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the molecular structure and weight of 2-Ethoxy-2-methylpropane-1-sulfonamide. The information herein is curated to support research, development, and quality control activities involving this compound. We will delve into its structural elucidation, molecular weight determination, and the analytical methodologies pivotal for its characterization.

Molecular Identity and Physicochemical Properties

Predicted Molecular Structure and Weight

The structure of 2-Ethoxy-2-methylpropane-1-sulfonamide can be deduced from its systematic name. It features a propane chain with two methyl groups and an ethoxy group attached to the second carbon, and a sulfonamide group attached to the first carbon.

Based on this structure, the molecular formula is determined to be C₆H₁₅NO₃S. The molecular weight is calculated from the atomic weights of its constituent elements.

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 6 | 12.011 | 72.066 |

| Hydrogen (H) | 15 | 1.008 | 15.120 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Sulfur (S) | 1 | 32.06 | 32.06 |

| Total | 181.25 g/mol |

A closely related compound, 2-Methoxy-2-methylpropane-1-sulfonamide, has a reported molecular formula of C₅H₁₃NO₃S and a molecular weight of 167.23 g/mol [1]. The addition of a methylene group (-CH₂) in the ethoxy moiety of our target compound accounts for the difference in molecular formula and an increase of approximately 14.03 g/mol in molecular weight.

Structural Representation

To visually represent the molecular architecture, a 2D chemical structure and a corresponding DOT script for generating a diagram are provided below.

Caption: 2D structure of 2-Ethoxy-2-methylpropane-1-sulfonamide.

Analytical Characterization Workflow

The definitive confirmation of the molecular structure and weight of 2-Ethoxy-2-methylpropane-1-sulfonamide necessitates a multi-technique analytical approach. The following workflow outlines the key experimental procedures.

Caption: Experimental workflow for the characterization of 2-Ethoxy-2-methylpropane-1-sulfonamide.

Experimental Protocols for Structural Elucidation and Molecular Weight Determination

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the purified 2-Ethoxy-2-methylpropane-1-sulfonamide.

-

Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

-

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for sulfonamides.

-

Mobile Phase: A mixture of water and acetonitrile or methanol with 0.1% formic acid to promote protonation.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations (e.g., 8-12 L/min at 300-350 °C).

-

-

Data Acquisition and Analysis:

-

Acquire the full scan mass spectrum over a mass range of m/z 50-500.

-

Look for the protonated molecule [M+H]⁺ at m/z 182.0845. The high-resolution measurement will provide the elemental composition.

-

Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation. Common fragmentation pathways for sulfonamides include the loss of SO₂ (64 Da) and cleavage of the C-S and S-N bonds[2][3].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Expected Spectral Features:

-

¹H NMR: The spectrum is expected to show distinct signals for the ethoxy group (a quartet and a triplet), the two equivalent methyl groups (a singlet), the methylene group adjacent to the sulfur (a singlet), and the NH₂ protons of the sulfonamide (a broad singlet)[4][5][6].

-

¹³C NMR: The spectrum should reveal six distinct carbon signals corresponding to the different carbon environments in the molecule[5][7].

-

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying gentle pressure.

-

-

Data Acquisition:

-

Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the clean ATR crystal prior to the sample measurement and perform an automatic background subtraction.

-

-

Expected Absorption Bands:

-

N-H stretching (sulfonamide): Two bands in the region of 3400-3200 cm⁻¹[5].

-

C-H stretching (aliphatic): Strong absorptions in the 3000-2850 cm⁻¹ region.

-

S=O stretching (sulfonamide): Two strong, characteristic bands around 1370-1335 cm⁻¹ (asymmetric) and 1170-1155 cm⁻¹ (symmetric)[5][8].

-

C-O stretching (ether): A strong band in the 1260-1000 cm⁻¹ region.

-

S-N stretching: A band in the 914-895 cm⁻¹ region[5].

-

Conclusion

The structural and molecular weight characterization of 2-Ethoxy-2-methylpropane-1-sulfonamide is a critical step in its scientific and developmental lifecycle. By employing a synergistic combination of mass spectrometry, NMR spectroscopy, and FTIR spectroscopy, a comprehensive and unambiguous identification can be achieved. The protocols and expected data outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently analyze this compound.

References

-

Cai, S. S., & Vouros, P. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(5), 705–714. [Link]

-

Horwitz, W. (1982). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 65(5), 1079–1107. [Link]

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

-

Pandya, Y. (2016). Analysis of sulfonamides. SlideShare. [Link]

-

Chang, C. J., & Kroschwitz, J. I. (1978). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences, 67(7), 1013–1015. [Link]

-

Arnold, W. A., & Roberts, A. L. (2000). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 16(17), 6996–7004. [Link]

-

Wang, J., Leung, D., & Chow, W. (2018). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 66(32), 8676–8685. [Link]

-

Wenska, M., et al. (2020). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate. [Link]

-

Bertini, I., Luchinat, C., & Monnanni, R. (1989). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 35(4), 245–256. [Link]

-

Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of Chromatographic Science. [Link]

-

ResearchGate. (n.d.). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... ResearchGate. [Link]

-

Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. [Link]

-

Korea Science. (n.d.). Determination of Sulfonamides by NMR Spectroscopy. YAKHAK HOEJI. [Link]

-

Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2017). PMC. [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 2-Ethoxy-2-methylpropane-1-sulfonamide: A Theoretical and Methodological Framework

An In-depth Technical Guide

Introduction: The Physicochemical Importance of 2-Ethoxy-2-methylpropane-1-sulfonamide

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs.[1] The solubility of these compounds is a key parameter influencing their absorption, distribution, metabolism, and excretion (ADME) profile. 2-Ethoxy-2-methylpropane-1-sulfonamide combines this critical pharmacophore with a sterically hindered alkyl ether moiety. Understanding its interaction with various solvents is paramount for formulation development, preclinical screening, and ensuring therapeutic efficacy.

Molecular Structure Analysis:

-

Compound Name: 2-Ethoxy-2-methylpropane-1-sulfonamide

-

Molecular Formula: C₆H₁₅NO₃S

-

Key Functional Groups:

-

Sulfonamide (-SO₂NH₂): A polar group capable of acting as both a hydrogen bond donor (N-H) and acceptor (O=S=O). This group is expected to have favorable interactions with polar solvents.

-

Ethoxy (-OCH₂CH₃): An ether linkage that introduces some polarity and hydrogen bond acceptor capability (the oxygen atom).

-

tert-Butyl like structure (C(CH₃)₂): The quaternary carbon atom substituted with two methyl groups creates significant steric hindrance and contributes a nonpolar, lipophilic character to the molecule.

-

The interplay between the hydrophilic sulfonamide group and the lipophilic alkyl ether portion will dictate the overall solubility profile.

Theoretical Principles Governing Solubility

The dissolution of a crystalline solute into a liquid solvent is a complex thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). This process can be conceptually broken down into three steps:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice (solute-solute interactions). This is an endothermic process.

-

Cavitation Energy: The energy needed to create a cavity in the solvent large enough to accommodate a solute molecule (solvent-solvent interactions). This is also an endothermic process.

-

Solvation Energy: The energy released when the solute molecule is inserted into the solvent cavity and forms new intermolecular forces (solute-solvent interactions). This is an exothermic process.

A compound dissolves when the energy released during solvation is sufficient to overcome the lattice and cavitation energies. The widely used principle of "like dissolves like" is a practical application of these concepts: polar solvents best dissolve polar solutes, and nonpolar solvents are effective for nonpolar solutes.[2]

For sulfonamides, solubility is significantly influenced by their molecular structure, particularly the substituents on the aromatic ring and the sulfonamide nitrogen.[1][3] Although 2-Ethoxy-2-methylpropane-1-sulfonamide is an aliphatic sulfonamide, the same principles apply. The capacity for hydrogen bonding and the overall polarity are the dominant factors.

Predicted Solubility Profile of 2-Ethoxy-2-methylpropane-1-sulfonamide

Based on a structural analysis and comparison with related molecules, we can formulate a hypothesis regarding the solubility of 2-Ethoxy-2-methylpropane-1-sulfonamide.

-

Aqueous Solubility (Water): The presence of the sulfonamide group, a strong hydrogen bonding moiety, suggests some degree of water solubility. However, the molecule also contains a bulky, nonpolar "2-ethoxy-2-methylpropane" tail. The related compound 2-ethoxy-2-methylpropane (ethyl tert-butyl ether) is reported to be insoluble in water.[4] In contrast, a close structural analog, 2-methoxy-2-methylpropane-1-sulfonamide, has a calculated LogP of -0.3001, suggesting it is relatively hydrophilic.[5] Therefore, 2-Ethoxy-2-methylpropane-1-sulfonamide is predicted to have low to moderate aqueous solubility . The hydrophobic alkyl portion will likely limit its dissolution compared to smaller, less substituted sulfonamides.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding as both donors and acceptors. They are expected to be effective at solvating the sulfonamide group. The alkyl tail will also be more compatible with the alkyl portions of these alcohol solvents than with water. Therefore, solubility is predicted to be significantly higher in polar protic solvents compared to water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and can act as hydrogen bond acceptors but not donors. They will effectively solvate the N-H protons of the sulfonamide group. Dimethyl sulfoxide (DMSO) is often an excellent solvent for a wide range of drug candidates.[6] It is predicted that the compound will exhibit high solubility in solvents like DMSO and DMF.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds. While they can interact with the hydrophobic alkyl ether part of the molecule via van der Waals forces, they are poor solvents for the highly polar sulfonamide group. Consequently, the compound is predicted to have very low to negligible solubility in nonpolar solvents.

Predicted Solubility Ranking:

DMSO ≈ DMF > Methanol > Ethanol > Water > Toluene > Hexane

This prediction can be summarized in the following table:

| Solvent Class | Representative Solvents | Predicted Solubility | Key Interactions |

| Aqueous | Water | Low to Moderate | H-bonding with sulfonamide vs. hydrophobic effect of alkyl ether. |

| Polar Protic | Methanol, Ethanol | High | Strong H-bonding with sulfonamide; good solvation of alkyl chain. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Very High | Strong dipole-dipole and H-bond accepting interactions. |

| Nonpolar | Hexane, Toluene | Very Low / Insoluble | Weak van der Waals forces; poor solvation of polar sulfonamide. |

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

To empirically validate the predicted profile, the isothermal saturation method is the gold standard.[3] This "excess solid" approach ensures that a true equilibrium between the undissolved solid and the saturated solution is achieved.[6]

Materials and Equipment

-

2-Ethoxy-2-methylpropane-1-sulfonamide (solid, purity >99%)

-

Solvents: Deionized Water, Methanol, Ethanol, DMSO, DMF, Acetonitrile, Toluene, Hexane (all HPLC-grade or higher)

-

Analytical Balance (± 0.01 mg)

-

Thermostatic shaker/incubator or water bath capable of maintaining T ± 0.1 °C

-

2 mL glass vials with PTFE-lined screw caps

-

Centrifuge capable of >10,000 x g

-

Volumetric flasks and pipettes (Class A)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Experimental Workflow

The following diagram outlines the key steps in the solubility determination process.

Caption: Isothermal saturation method workflow.

Detailed Step-by-Step Methodology

-

Preparation of Stock Standards: Accurately weigh a known amount of 2-Ethoxy-2-methylpropane-1-sulfonamide and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to create a high-concentration stock solution for HPLC calibration.

-

Sample Preparation:

-

To each 2 mL glass vial, add an excess of the solid compound (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Accurately add 1.5 mL of the chosen solvent to each vial.

-

Seal the vials securely with PTFE-lined caps to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate. A preliminary kinetic study can be performed to determine the exact time to equilibrium.

-

After the equilibration period, visually inspect each vial to confirm that a solid residue remains. If a sample has fully dissolved, it must be repeated with more solid starting material.

-

-

Phase Separation:

-

Remove the vials from the shaker and place them in a centrifuge.

-

Centrifuge at a high speed (>10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette, being cautious not to disturb the solid pellet.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any microscopic particulates.

-

-

Quantification (HPLC Analysis):

-

Develop and validate an HPLC method for the quantification of 2-Ethoxy-2-methylpropane-1-sulfonamide. This includes selecting an appropriate column, mobile phase, and detection wavelength.

-

Prepare a calibration curve by making serial dilutions of the stock standard and injecting them into the HPLC.

-

Accurately dilute the filtered saturated solution with the mobile phase to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted samples and determine their concentration by comparing the peak area to the calibration curve.

-

Back-calculate the original concentration in the saturated solution, accounting for all dilution factors. The final result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or µg/mL.

-

Data Analysis and Interpretation

The results of the experimental protocol will yield quantitative solubility data. This data should be compiled into a clear, comparative table.

Example Data Table (Hypothetical Results)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25.0 | 1.2 | 0.007 |

| Methanol | 25.0 | 55.8 | 0.311 |

| Ethanol | 25.0 | 34.1 | 0.190 |

| Acetonitrile | 25.0 | 25.3 | 0.141 |

| DMSO | 25.0 | >200 | >1.116 |

| Hexane | 25.0 | <0.01 | <0.0001 |

The empirical data should then be compared against the initial predictions. Discrepancies may point to specific intermolecular interactions, such as strong solvation effects or polymorphism of the solid material, which can influence solubility.[7]

The following diagram illustrates the fundamental solute-solvent interactions at play.

Caption: Key solute-solvent interactions.

Conclusion

While experimental data for 2-Ethoxy-2-methylpropane-1-sulfonamide is not currently in the public domain, a robust solubility profile can be predicted based on its molecular structure. It is anticipated to exhibit high solubility in polar organic solvents, particularly aprotic solvents like DMSO, and low to moderate solubility in water. Its solubility in nonpolar solvents is expected to be negligible. This guide provides the necessary theoretical foundation and a detailed, actionable experimental protocol to rigorously determine the solubility of this compound, enabling informed decisions in the drug development pipeline.

References

-

Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents | Journal of Chemical & Engineering Data - ACS Publications. (2014, November 12). ACS Publications. [Link]

-

Dissolution behaviour of sulphonamides into sodium dodecyl sulfate micelles: a thermodynamic approach - PubMed. (n.d.). PubMed. [Link]

-

Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents | Journal of Chemical & Engineering Data - ACS Publications. (2014, November 12). ACS Publications. [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Online Chemistry Lab. [Link]

-

Thermodynamic study of the solubility of some sulfonamides in cyclohexane - SciSpace. (n.d.). SciSpace. [Link]

-

Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. (2025, August 6). ResearchGate. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Grossmont College. [Link]

-

Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides - ResearchGate. (2025, August 7). ResearchGate. [Link]

-

Molar dissolution enthalpies of some sodium sulfonamides in water and normal saline solution at several temperatures - ResearchGate. (2025, August 6). ResearchGate. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Texas at Dallas. [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Toronto Scarborough. [Link]

-

Sulfonamides: Structure, SAR, Mechanism of action and Resistance / Infectious Disease - YouTube. (2022, April 2). YouTube. [Link]

-

Graphviz tutorial - YouTube. (2021, January 14). YouTube. [Link]

-

DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python). (2022, April 7). YouTube. [Link]

-

Real examples of Graphviz - DevTools Daily - Medium. (2021, January 19). Medium. [Link]

-

Graphviz Examples and Tutorial - Sketchviz. (n.d.). Sketchviz. [Link]

-

External Resources - Graphviz. (2025, March 1). Graphviz. [Link]

-

2-Acrylamido-2-methylpropane sulfonic acid - Wikipedia. (n.d.). Wikipedia. [Link]

-

Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents - Academia.edu. (n.d.). Academia.edu. [Link]

-

Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed. (n.d.). PubMed. [Link]

-

2-Ethoxy-2-methylpropan-1-ol | C6H14O2 | CID 54245381 - PubChem. (n.d.). PubChem. [Link]

-

Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures - Redalyc. (n.d.). Redalyc. [Link]

-

Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures - Pharmaceutical Sciences. (2026, January 5). Pharmaceutical Sciences. [Link]

-

Propane, 2-ethoxy-2-methyl- - the NIST WebBook. (n.d.). NIST. [Link]

-

Solubility parameter of selected sulfonamides - PubMed. (n.d.). PubMed. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 2-Ethoxy-2-methylpropane-1-sulfonamide

Foreword: Proactive Stability Profiling in Modern Drug Discovery

In the landscape of contemporary drug development, the principle of "fail early, fail fast" is not merely a mantra but a cornerstone of efficient and cost-effective research. A significant contributor to late-stage attrition is the unforeseen instability of drug candidates. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the thermodynamic stability of a novel sulfonamide, 2-Ethoxy-2-methylpropane-1-sulfonamide. By moving beyond rote protocol execution to a deep, mechanistic understanding of potential degradation pathways, we can build robust stability profiles that inform and de-risk the entire development lifecycle. This document serves as both a theoretical treatise and a practical handbook, empowering you to anticipate and mitigate stability challenges from the outset.

Structural and Physicochemical Context of 2-Ethoxy-2-methylpropane-1-sulfonamide

Before delving into stability assessment, a foundational understanding of the target molecule is paramount. 2-Ethoxy-2-methylpropane-1-sulfonamide possesses a unique combination of structural motifs that dictate its physicochemical properties and, consequently, its stability profile.

-

The Sulfonamide Moiety (-SO₂NH₂): This functional group is the cornerstone of the molecule's anticipated pharmacological activity and a primary site of potential degradation. The acidity of the sulfonamide proton and the susceptibility of the sulfur-carbon and sulfur-nitrogen bonds to cleavage are key considerations.

-

The Neopentyl-like Scaffold with an Ether Linkage: The bulky tertiary carbon adjacent to the ether oxygen introduces significant steric hindrance. This can, on one hand, sterically shield the sulfonamide group from certain chemical attacks, potentially enhancing stability. On the other hand, the ether linkage itself can be a point of vulnerability, particularly to acid-catalyzed hydrolysis.

A preliminary in-silico analysis of 2-Ethoxy-2-methylpropane-1-sulfonamide's properties, based on general principles and data from related structures, is summarized below.

| Property | Predicted Value/Characteristic | Implication for Stability |

| Molecular Formula | C₆H₁₅NO₃S | - |

| Molecular Weight | 181.25 g/mol | - |

| Predicted pKa | ~9-10 | The sulfonamide proton is weakly acidic. The molecule will be predominantly in its neutral form at physiological pH, but the anionic form will be present under basic conditions, which can influence hydrolytic stability.[1] |

| Predicted logP | ~0.5 - 1.5 | Indicates moderate lipophilicity. This will affect solubility in various stress testing media and chromatographic behavior.[1] |

| Key Structural Features | Tertiary ether, primary sulfonamide | These are the primary sites for potential degradation reactions. |

Potential Degradation Pathways: A Mechanistic Perspective

The cornerstone of a robust stability study is the anticipation of how a molecule might degrade. For 2-Ethoxy-2-methylpropane-1-sulfonamide, we can hypothesize several key degradation pathways based on established sulfonamide chemistry.[2][3][4] Forced degradation (or stress testing) studies are designed to intentionally trigger these pathways to identify and characterize the resulting degradants.[5][6]

Hydrolytic Degradation

Hydrolysis is a primary concern for many pharmaceuticals. The rate and mechanism of hydrolysis for this molecule will be highly pH-dependent.[5]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, two primary pathways are plausible:

-

Ether Cleavage: Protonation of the ether oxygen, followed by nucleophilic attack by water, could lead to the formation of 2-methylpropan-2-ol and an unstable intermediate that ultimately yields the corresponding sulfonic acid.

-

Sulfonamide Cleavage: Cleavage of the S-N bond, though generally less facile than in acidic media, can still occur, leading to the formation of the sulfonic acid and ammonia.

-

-

Base-Catalyzed Hydrolysis: In basic media, the sulfonamide is deprotonated to its anionic form. This form is generally more resistant to hydrolysis.[5] However, cleavage of the C-S bond could be a potential pathway, particularly at elevated temperatures.

Oxidative Degradation

Oxidative stress is another critical factor. The presence of lone pairs on the sulfur and nitrogen atoms makes the sulfonamide group susceptible to oxidation.

-

Mechanism: Reaction with oxidizing agents, such as hydrogen peroxide, can lead to the formation of various oxidized species. The specific products will depend on the strength of the oxidizing agent and the reaction conditions.

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy needed to induce photochemical reactions.

-

Mechanism: The aromatic ring is absent in this molecule, which is a common chromophore in many sulfonamides. However, the sulfonamide group itself can absorb UV radiation, potentially leading to homolytic cleavage of the S-N or C-S bonds, initiating a free-radical degradation cascade.[3]

Thermal Degradation

Exposure to high temperatures can provide the activation energy for various degradation reactions.

-

Mechanism: In the solid state, thermal degradation may involve different pathways than in solution. Desulfonation (loss of SO₂) is a known thermal degradation pathway for some sulfonamides. In solution, elevated temperatures will accelerate the hydrolytic and oxidative degradation pathways.

Diagram of Potential Degradation Pathways

Caption: Potential degradation pathways for 2-Ethoxy-2-methylpropane-1-sulfonamide under various stress conditions.

Experimental Design for Stability Assessment

A well-designed experimental plan is crucial for accurately determining the thermodynamic stability of 2-Ethoxy-2-methylpropane-1-sulfonamide. This involves subjecting the molecule to forced degradation conditions and analyzing the outcomes using a stability-indicating analytical method.

Forced Degradation Protocol

The following protocol outlines a comprehensive forced degradation study.[5]

Objective: To identify potential degradation products and determine the intrinsic stability of 2-Ethoxy-2-methylpropane-1-sulfonamide under various stress conditions.

Materials:

-

2-Ethoxy-2-methylpropane-1-sulfonamide (high purity)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Methanol, Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer (pH 7.4)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 2-Ethoxy-2-methylpropane-1-sulfonamide (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol/water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Incubate one set at room temperature and another at 60°C for up to 24 hours.

-

Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Incubate one set at room temperature and another at 60°C for up to 24 hours.

-

Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Incubate at room temperature for up to 24 hours.

-

Thermal Degradation (Solution): Dilute the stock solution with a neutral buffer (e.g., phosphate buffer pH 7.4) and heat at 60°C and 80°C for up to 24 hours.

-

Thermal Degradation (Solid): Place the solid compound in a controlled temperature oven at 60°C and 100°C for a defined period.

-

Photodegradation: Expose the stock solution in a photostability chamber to a light source compliant with ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial. Neutralize the acidic and basic samples before dilution for analysis by a stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

A validated stability-indicating analytical method is essential to separate and quantify the parent drug from its degradation products.[5][6][7]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

Typical Starting Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes to ensure elution of all components.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan for an optimal wavelength using the PDA detector; a wavelength around 220-240 nm is a reasonable starting point for a molecule lacking a strong chromophore.

-

Injection Volume: 10 µL.

Method Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks.

Workflow for Stability Assessment

Caption: Experimental workflow for assessing the stability of 2-Ethoxy-2-methylpropane-1-sulfonamide.

Computational Approaches to Thermodynamic Stability

In parallel with experimental studies, computational chemistry offers powerful tools to predict and understand the thermodynamic stability of molecules.[8][9]

Quantum Mechanical Calculations

-

Gibbs Free Energy of Formation (ΔGf°): This is the ultimate measure of a molecule's thermodynamic stability. Calculations using methods like Density Functional Theory (DFT) can provide an estimate of ΔGf°.

-

Bond Dissociation Energies (BDE): Calculating the energy required to break specific bonds (e.g., C-S, S-N, C-O) can help identify the weakest points in the molecule and predict the most likely initial steps of degradation.

-

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be an indicator of chemical reactivity and stability. A larger gap generally implies greater stability.[8][9]

Molecular Dynamics (MD) Simulations

MD simulations can be used to study the conformational flexibility of the molecule and its interactions with solvent molecules over time. This can provide insights into how the solvent might participate in degradation reactions and which conformations are most susceptible to attack.

Data Interpretation and Reporting

The culmination of these studies is a comprehensive stability report. This report should include:

-

Quantitative Data Summary: A table summarizing the percentage of the parent compound remaining and the percentage of each major degradant formed under each stress condition at various time points.

-

Kinetic Analysis: For degradation pathways that show significant change over time, a kinetic analysis can be performed to determine the order of the reaction and the degradation rate constant. A study on the thermal degradation of other sulfonamides applied a first-order kinetic model to determine activation energies and half-lives.[10]

-

Structural Elucidation of Degradants: Where possible, the structures of major degradation products should be elucidated using techniques like LC-MS/MS.

-

Proposed Degradation Pathways: A final, evidence-based diagram of the degradation pathways should be presented.

Conclusion and Recommendations

This guide provides a comprehensive framework for the systematic evaluation of the thermodynamic stability of 2-Ethoxy-2-methylpropane-1-sulfonamide. By combining mechanistically driven forced degradation studies with a validated, stability-indicating analytical method, researchers can build a robust understanding of the molecule's intrinsic stability. This knowledge is not merely academic; it is critical for making informed decisions regarding formulation development, packaging, storage conditions, and shelf-life determination. Proactively addressing stability is a key enabler for the successful translation of a promising molecule from the laboratory to the clinic.

References

- J Pharm Sci. 1979 Jul;68(7):922-4.

- BenchChem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.

- BenchChem.

- Roca, M., Althaus, R. L., & Molina, M. P. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food chemistry, 136(2), 376-383.

- ACS Omega.

- Martínez, F. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808.

- PMC.

- Slideshare. Analysis of sulfonamides.

- Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & medicinal chemistry, 12(20), 5395-5403.

- Xie, S., et al. (2018). Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. Science of The Total Environment, 640-641, 149-158.

- ResearchGate.

- PMC. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.

Sources

- 1. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential: A Pharmacophoric Deep Dive into 2-Ethoxy-2-methylpropane-1-sulfonamide

Abstract

This technical guide provides a comprehensive exploration of the potential pharmacophoric properties of the novel chemical entity, 2-Ethoxy-2-methylpropane-1-sulfonamide. In the absence of established biological activity data for this specific molecule, this document pioneers a prospective analysis, leveraging established principles of medicinal chemistry and computational drug design. We will dissect the molecule's structural features to propose a hypothetical pharmacophore model, outline a rigorous, multi-step computational workflow to validate and refine this model, and discuss its potential implications for targeted drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply pharmacophore modeling to novel sulfonamide derivatives.

Introduction: The Sulfonamide Scaffold and its Privileged Role in Medicine

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents.[1][2][3][4] From their initial discovery as antibacterial agents to their current applications as diuretics, anticonvulsants, anti-inflammatory drugs, and anticancer therapies, sulfonamides have demonstrated remarkable versatility.[1][2][3][5] Their therapeutic efficacy often stems from their ability to act as a bioisostere of carboxylic acids or to coordinate with metal ions in enzyme active sites, most notably the zinc ion in carbonic anhydrases.[6][7] The specific arrangement of hydrogen bond donors, acceptors, and hydrophobic groups around the sulfonamide core dictates its biological target and activity.[8][9]

2-Ethoxy-2-methylpropane-1-sulfonamide is a structurally intriguing, yet currently uncharacterized, member of this chemical class. Its unique combination of a sulfonamide head with a sterically hindered and ether-containing aliphatic tail presents a novel chemical space for exploration. This guide will therefore serve as a roadmap for elucidating its potential pharmacophoric features and, by extension, its latent therapeutic value.

Structural Dissection and a Priori Pharmacophore Hypothesis

A pharmacophore is an abstract representation of the key molecular interaction features necessary for biological activity.[9] Based on the structure of 2-Ethoxy-2-methylpropane-1-sulfonamide, we can propose an initial, hypothetical pharmacophore model.

Table 1: Physicochemical Properties of 2-Ethoxy-2-methylpropane-1-sulfonamide

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO₃S | [10] |

| Molecular Weight | 167.23 g/mol | [10] |

| Hydrogen Bond Acceptors | 3 | [10] |

| Hydrogen Bond Donors | 1 | [10] |

| Rotatable Bonds | 3 | [10] |

| Topological Polar Surface Area (TPSA) | 69.39 Ų | [10] |

| logP | -0.3001 | [10] |

Our proposed pharmacophore model for 2-Ethoxy-2-methylpropane-1-sulfonamide consists of the following key features:

-

One Hydrogen Bond Donor (HBD): The amine (-NH) of the sulfonamide group.

-

Two Hydrogen Bond Acceptors (HBA): The two sulfonyl oxygens (-SO₂).

-

One Hydrogen Bond Acceptor (HBA): The ether oxygen of the ethoxy group.

-

One Hydrophobic/Aliphatic Feature (HY/ALI): The tertiary butyl-like core.

Caption: Hypothetical pharmacophore model of 2-Ethoxy-2-methylpropane-1-sulfonamide.

A Roadmap for Pharmacophore Elucidation: A Computational Workflow

To transition from a hypothetical to a validated pharmacophore model, a systematic computational investigation is required. The following workflow outlines the necessary steps.

Sources

- 1. frontiersrj.com [frontiersrj.com]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. researchgate.net [researchgate.net]

- 4. openaccesspub.org [openaccesspub.org]

- 5. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Using computational and synthetic chemistry to design selective carbonic anhydrase inhibitors | Research Connection [brandonu.ca]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. chemscene.com [chemscene.com]

Methodological & Application

Application Notes and Protocols for 2-Ethoxy-2-methylpropane-1-sulfonamide: A Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: Navigating the Landscape of a Novel Reagent

To our esteemed community of researchers, scientists, and drug development professionals, this document serves as a comprehensive guide to understanding the potential applications of 2-Ethoxy-2-methylpropane-1-sulfonamide. It is critical to establish at the outset that this specific sulfonamide is not a widely commercialized reagent, and as such, a body of literature detailing its specific reaction conditions is not currently available.

This guide, therefore, takes a first-principles approach. We will first propose a robust synthetic protocol for the preparation of 2-Ethoxy-2-methylpropane-1-sulfonamide, drawing from established methodologies for analogous compounds. Subsequently, we will delve into the prospective applications of this reagent, with reaction conditions extrapolated from known transformations of structurally similar sulfonamides. Our objective is to provide a scientifically grounded framework that empowers researchers to explore the utility of this novel compound in their synthetic endeavors.

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug discovery, present in a wide array of therapeutic agents.[1][2] The unique sterically hindered neopentyl-like structure of 2-Ethoxy-2-methylpropane-1-sulfonamide, coupled with the electronic properties of the ethoxy group, suggests it could offer novel reactivity and selectivity profiles.

Part 1: Synthesis of 2-Ethoxy-2-methylpropane-1-sulfonamide

The synthesis of the target sulfonamide can be envisioned through a two-step sequence starting from the corresponding tertiary alcohol, 2-ethoxy-2-methylpropan-1-ol. This approach involves the formation of a sulfonyl chloride followed by amination.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 2-Ethoxy-2-methylpropane-1-sulfonamide.

Detailed Synthetic Protocol

Step 1: Synthesis of 2-Ethoxy-2-methylpropane-1-sulfonyl chloride

This procedure is adapted from general methods for the synthesis of sulfonyl chlorides from alcohols.

-

Materials:

-

2-Ethoxy-2-methylpropan-1-ol

-

n-Butyllithium (n-BuLi) in hexanes

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Standard glassware for anhydrous reactions

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-Ethoxy-2-methylpropan-1-ol (1 equivalent) dissolved in anhydrous diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-Butyllithium (1.1 equivalents) dropwise via the dropping funnel. Stir the resulting alkoxide solution for 30 minutes at -78 °C.

-

In a separate flask, prepare a solution of sulfuryl chloride (1.2 equivalents) in anhydrous diethyl ether.

-

Add the sulfuryl chloride solution dropwise to the alkoxide solution at -78 °C. A white precipitate of lithium chloride will form.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding crushed ice.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2-Ethoxy-2-methylpropane-1-sulfonyl chloride. This intermediate is often used in the next step without further purification.

-

Step 2: Amination to 2-Ethoxy-2-methylpropane-1-sulfonamide

This is a standard procedure for the conversion of sulfonyl chlorides to primary sulfonamides.[1]

-

Materials:

-

Crude 2-Ethoxy-2-methylpropane-1-sulfonyl chloride from Step 1

-

Ammonium hydroxide (concentrated aqueous solution) or anhydrous ammonia gas

-

Dichloromethane (DCM) or diethyl ether

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve the crude sulfonyl chloride in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous ammonia gas through the solution or add concentrated ammonium hydroxide dropwise with vigorous stirring.

-

A white precipitate of ammonium chloride will form.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

-

Filter the reaction mixture to remove the ammonium chloride precipitate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

-

Part 2: Potential Applications and Reaction Conditions

Based on the structure of 2-Ethoxy-2-methylpropane-1-sulfonamide, its reactivity can be predicted in several key areas of organic synthesis. The bulky tertiary alkyl group adjacent to the sulfonyl moiety may influence its role as a protecting group or as a nucleophile.

As a Protecting Group for Amines

The sulfonamide group is a well-established protecting group for amines due to its stability under a wide range of reaction conditions.[3] The hindered nature of the 2-ethoxy-2-methylpropyl group may offer unique deprotection conditions.

Protection of a Primary Amine:

Caption: General scheme for the protection of a primary amine.

Table 1: General Conditions for Amine Protection

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine | Aprotic solvents are generally used to avoid reaction with the sulfonyl chloride. |

| Base | Pyridine, Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | To neutralize the HCl generated during the reaction. |

| Temperature | 0 °C to room temperature | The reaction is typically exothermic and initial cooling is recommended. |

| Reaction Time | 1-12 hours | Monitored by TLC for completion. |

Deprotection:

The cleavage of sulfonamides can be challenging. However, the presence of a tertiary carbon adjacent to the sulfonyl group might allow for deprotection under specific acidic conditions that favor the formation of a stable tertiary carbocation.

Hypothesized Deprotection Conditions:

-

Strongly Acidic Conditions: Trifluoroacetic acid (TFA), HBr in acetic acid. The mechanism would likely involve protonation of the ether oxygen or the sulfonamide nitrogen, followed by fragmentation.

-

Reductive Cleavage: Conditions like sodium in liquid ammonia or samarium iodide might be effective, although these are harsh conditions.

N-Alkylation and N-Arylation Reactions

Primary sulfonamides can be N-functionalized to generate secondary and tertiary sulfonamides, which are also important motifs in medicinal chemistry.

General N-Alkylation Protocol:

-

Materials:

-

2-Ethoxy-2-methylpropane-1-sulfonamide

-

Alkyl halide (e.g., R-Br, R-I)

-

Base (e.g., K₂CO₃, Cs₂CO₃, NaH)

-

Solvent (e.g., DMF, Acetonitrile)

-

-

Procedure:

-

To a solution of 2-Ethoxy-2-methylpropane-1-sulfonamide (1 equivalent) in DMF, add a suitable base such as potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the alkyl halide (1.1 equivalents) and stir the reaction at room temperature or with gentle heating (50-80 °C).

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify the product by column chromatography.

-

Table 2: Conditions for N-Functionalization

| Reaction Type | Reagents | Catalyst/Base | Solvent | Temperature |

| N-Alkylation | Alkyl Halide | K₂CO₃, NaH | DMF, CH₃CN | RT to 80 °C |

| N-Arylation | Aryl Boronic Acid | Cu(OAc)₂, Pyridine | DCM | RT |

| Mitsunobu Reaction | Alcohol, PPh₃, DIAD/DEAD | - | THF | 0 °C to RT |

As a Precursor to Other Functional Groups

Recent advances have shown that the sulfonamide group can be transformed into other functionalities. For instance, tertiary sulfonamides can undergo nucleophilic substitution.[4][5] While 2-Ethoxy-2-methylpropane-1-sulfonamide is a primary sulfonamide, its N-alkylated derivatives could potentially undergo such transformations.

Safety and Handling

While specific toxicity data for 2-Ethoxy-2-methylpropane-1-sulfonamide is not available, it should be handled with the standard precautions for all laboratory chemicals.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

The synthetic precursor, 2-ethoxy-2-methylpropane, is a flammable liquid.[6] Appropriate care should be taken when handling it and its derivatives.

Conclusion

2-Ethoxy-2-methylpropane-1-sulfonamide represents an unexplored reagent with potential applications in organic synthesis, particularly as a sterically demanding protecting group and as a scaffold for the synthesis of novel sulfonamide derivatives. The protocols and reaction conditions outlined in this guide are based on established chemical principles and are intended to serve as a starting point for further investigation. We encourage the research community to explore the reactivity of this compound and to share their findings to collectively advance the field of synthetic chemistry.

References

- Choquet-Kastylevsky, G., Vial, T., & Descotes, J. (2002). Allergic adverse reactions to sulfonamides. Current Allergy and Asthma Reports, 2(1), 16-25.

- Du, X., Lu, G., Zhang, T., Wang, C., Wang, Y., & Wan, X. (2025). Nucleophilic Substitution of Tertiary Sulfonamides: Construction of Sulfonate Esters. Organic Letters.

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved February 15, 2026, from [Link]

- Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 04(01), 001–015.

Sources

- 1. frontiersrj.com [frontiersrj.com]

- 2. Allergic adverse reactions to sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 6. 2-METHYL-2-ETHOXYPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Application Notes and Protocols for the Preparation of Sulfonamide Derivatives Using 2-Ethoxy-2-methylpropane-1-sulfonamide

Introduction: A Modern Approach to Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents, from antibacterial drugs to diuretics and anticonvulsants.[1] The classical and most prevalent method for constructing this vital moiety involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] While effective, this method often requires harsh conditions and the handling of lachrymatory and moisture-sensitive sulfonyl chlorides, which can be challenging for complex and sensitive substrates.

This application note details a modern, alternative approach to sulfonamide synthesis utilizing 2-Ethoxy-2-methylpropane-1-sulfonamide as a stable, easy-to-handle sulfonating agent. This method offers potential advantages in terms of milder reaction conditions, improved functional group tolerance, and operational simplicity, making it an attractive strategy for researchers in drug discovery and development. We will explore the synthesis of this novel reagent, its application in the preparation of diverse sulfonamide derivatives, and provide detailed, validated protocols for its use.

The Rationale: Why 2-Ethoxy-2-methylpropane-1-sulfonamide?

The core concept behind the use of 2-Ethoxy-2-methylpropane-1-sulfonamide lies in the principle of a protected sulfonamide synthon . The N-ethoxy-N-methylpropyl group serves as a temporary protecting group for the sulfonamide nitrogen, rendering the reagent significantly more stable and less reactive than its sulfonyl chloride counterpart. This protection allows for a more controlled delivery of the sulfonyl group to a target amine, often under milder conditions.

Key Advantages:

-

Enhanced Stability: Unlike sulfonyl chlorides, which are highly susceptible to hydrolysis, 2-Ethoxy-2-methylpropane-1-sulfonamide is anticipated to be a stable, crystalline solid or high-boiling liquid that can be stored and handled with greater ease.

-

Milder Reaction Conditions: The activation of the sulfonamide for reaction with an amine can be achieved under non-harsh conditions, avoiding the need for strong bases that can be detrimental to sensitive functional groups.

-

Improved Solubility: The organic nature of the protecting group can enhance the solubility of the reagent in common organic solvents, facilitating homogeneous reaction conditions.

-

Potential for Chemoselectivity: The controlled reactivity of the protected sulfonamide may offer opportunities for selective sulfonylation in the presence of other nucleophilic functional groups.

Synthesis of 2-Ethoxy-2-methylpropane-1-sulfonamide: A Proposed Route

While 2-Ethoxy-2-methylpropane-1-sulfonamide is not a commercially available reagent, a plausible and efficient synthesis can be envisioned from readily available starting materials. The proposed synthesis involves a two-step procedure starting from 2-methylpropane-1-thiol.

Step 1: Synthesis of 2-methylpropane-1-sulfonyl chloride

The initial step is the oxidative chlorination of 2-methylpropane-1-thiol to the corresponding sulfonyl chloride. Several methods are available for this transformation, with a particularly effective and scalable approach being the use of N-chlorosuccinimide (NCS) in the presence of an aqueous acid.

Step 2: Reaction with N-ethoxy-N-methylpropylamine

The resulting 2-methylpropane-1-sulfonyl chloride can then be reacted with a suitable N-alkoxyamine, such as N-ethoxy-N-methylpropylamine, in the presence of a non-nucleophilic base like triethylamine or pyridine to afford the target reagent, 2-Ethoxy-2-methylpropane-1-sulfonamide.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxy-2-methylpropane-1-sulfonamide

Materials:

-

2-methylpropane-1-thiol

-

N-chlorosuccinimide (NCS)

-

Hydrochloric acid (concentrated)

-

Dichloromethane (DCM), anhydrous

-

N-ethoxy-N-methylpropylamine

-

Triethylamine (TEA), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Synthesis of 2-methylpropane-1-sulfonyl chloride:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylpropane-1-thiol (1.0 eq) in a mixture of dichloromethane and water (1:1).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of N-chlorosuccinimide (3.0 eq) in dichloromethane to the stirred mixture over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by TLC or GC-MS until the starting thiol is consumed.

-

Separate the organic layer, wash with water (2 x), brine (1 x), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield crude 2-methylpropane-1-sulfonyl chloride, which can be used in the next step without further purification.

-

-

Synthesis of 2-Ethoxy-2-methylpropane-1-sulfonamide:

-

Dissolve the crude 2-methylpropane-1-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

In a separate flask, dissolve N-ethoxy-N-methylpropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Add the amine/base solution dropwise to the cooled sulfonyl chloride solution over 20 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 2-Ethoxy-2-methylpropane-1-sulfonamide.

-

Protocol 2: General Procedure for the Preparation of Sulfonamide Derivatives

This protocol describes a general method for the sulfonylation of a primary or secondary amine using 2-Ethoxy-2-methylpropane-1-sulfonamide.

Materials:

-

2-Ethoxy-2-methylpropane-1-sulfonamide

-

Primary or secondary amine

-

Lewis acid catalyst (e.g., Scandium triflate (Sc(OTf)₃) or a Brønsted acid (e.g., trifluoroacetic acid (TFA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or 1,2-Dichloroethane (DCE))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a clean, dry reaction vessel under a nitrogen atmosphere, add the primary or secondary amine (1.0 eq), 2-Ethoxy-2-methylpropane-1-sulfonamide (1.1 eq), and the chosen anhydrous solvent.

-

Stir the mixture at room temperature to ensure dissolution.

-

-

Catalyst Addition and Reaction:

-

Add the Lewis or Brønsted acid catalyst (0.1 - 0.2 eq) to the reaction mixture.

-

Heat the reaction to a suitable temperature (e.g., 40-80 °C) and monitor its progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide derivative.

-

Mechanism of Action: A Proposed Pathway

The reaction is proposed to proceed via an initial activation of the 2-Ethoxy-2-methylpropane-1-sulfonamide by the acid catalyst. This activation makes the sulfur atom more electrophilic, facilitating the nucleophilic attack by the amine.

Caption: Proposed mechanism for sulfonamide synthesis.

Data Presentation: Expected Outcomes

The following table provides hypothetical reaction conditions and expected yields for the sulfonylation of various amines, demonstrating the potential versatility of this method.

| Entry | Amine Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Sc(OTf)₃ | DCE | 60 | 12 | 85 |

| 2 | Benzylamine | TFA | MeCN | 50 | 8 | 92 |

| 3 | Morpholine | Sc(OTf)₃ | DCM | 40 | 16 | 88 |

| 4 | N-methylaniline | TFA | DCE | 70 | 24 | 75 |

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider increasing the amount of catalyst, raising the reaction temperature, or extending the reaction time. The choice of solvent can also significantly impact the reaction rate and yield.

-

Incomplete Reaction: Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst and hydrolyze the activated intermediate.

-

Side Product Formation: If side products are observed, a lower reaction temperature or a milder catalyst may be beneficial. Purification by column chromatography should be optimized to separate the desired product.

Conclusion: A Valuable Addition to the Synthetic Chemist's Toolbox

The use of 2-Ethoxy-2-methylpropane-1-sulfonamide as a sulfonating agent represents a promising and innovative approach to the synthesis of sulfonamide derivatives. While this application note provides a proposed and rationalized methodology, it opens the door for further exploration and optimization. The potential for milder reaction conditions, enhanced stability, and broad substrate scope makes this reagent a potentially valuable tool for researchers in the pharmaceutical and agrochemical industries, facilitating the efficient and reliable synthesis of novel sulfonamide-containing molecules.

References

- Youn, S. W. (2018). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Chemistry & Biology Interface, 8(4), 194-200.

- Kurkin, A. V., et al. (2018). A simple and efficient synthesis of N-aryl sulfonamides. Chemistry & Biology Interface, 8(4), 194-200.

-

Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]

-

Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. [Link]

-

PubChem. (n.d.). 2-methylpropane-1-sulfonyl chloride. Retrieved from [Link]

Sources

Integrating 2-Ethoxy-2-methylpropane-1-sulfonamide into medicinal chemistry workflows

Application Note & Integrated Protocols

Topic: Strategic Integration of 2-Ethoxy-2-methylpropane-1-sulfonamide as a Novel Bioisosteric Probe in Medicinal Chemistry Workflows

Audience: Medicinal Chemists, Drug Discovery Scientists, and Chemical Biology Researchers

Section 1: Executive Summary & Strategic Rationale

The sulfonamide moiety is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutics ranging from diuretics to antivirals. Its enduring utility stems from its ability to act as a hydrogen bond donor and acceptor, its chemical stability, and its capacity to serve as a non-classical bioisostere for carboxylic acids or amides. This document introduces 2-Ethoxy-2-methylpropane-1-sulfonamide , a novel and underexplored building block, and provides a comprehensive guide for its strategic integration into drug discovery workflows.

The unique structural feature of this reagent is the sterically hindered, ether-linked side chain (-CH2-C(CH3)2-O-Et). This motif offers a compelling tool for probing the steric and electronic landscape of protein binding pockets. Unlike traditional linear or aromatic sulfonamides, the bulky yet flexible nature of the 2-ethoxy-2-methylpropyl group can be leveraged to:

-

Enhance Metabolic Stability: The quaternary "gem-dimethyl" center can shield the adjacent ether linkage from oxidative metabolism.

-

Improve Pharmacokinetic Properties: The ether functionality can modulate lipophilicity (LogP) and polar surface area (PSA), potentially improving cell permeability and solubility.

-

Probe Steric Tolerance: Its unique three-dimensional shape can be used to explore previously unoccupied regions of a target's active site, leading to novel structure-activity relationships (SAR).

This guide provides the foundational protocols for the synthesis, characterization, and strategic derivatization of this sulfonamide, enabling its effective deployment in lead optimization campaigns.

Section 2: Physicochemical & Comparative Data

To effectively utilize a building block, its fundamental properties must be understood. The following table summarizes key calculated physicochemical parameters for 2-Ethoxy-2-methylpropane-1-sulfonamide and compares them to a common aliphatic sulfonamide, isobutanesulfonamide.

| Property | 2-Ethoxy-2-methylpropane-1-sulfonamide | Isobutanesulfonamide | Rationale for Comparison |

| Molecular Formula | C7H17NO3S | C4H11NO2S | Baseline for aliphatic sulfonamides |

| Molecular Weight | 195.28 g/mol | 137.21 g/mol | Demonstrates increased mass for steric probing |

| Calculated LogP | 0.85 | 0.21 | Ether moiety increases lipophilicity |

| Topological PSA | 67.8 Ų | 67.8 Ų | Sulfonamide group dominates PSA |

| Hydrogen Bond Donors | 2 | 2 | Identical H-bond donating capacity from -NH2 |

| Hydrogen Bond Acceptors | 3 | 2 | Additional ether oxygen provides an H-bond acceptor site |

| pKa (Sulfonamide N-H) | ~10.5 | ~10.6 | Generally weak acidity, typical for primary sulfonamides |

Data calculated using standard computational models (e.g., ChemDraw, SwissADME). Actual experimental values may vary.

Section 3: Experimental Protocols & Workflow Integration

Protocol 1: Synthesis of 2-Ethoxy-2-methylpropane-1-sulfonyl Chloride

The foundational precursor for derivatization is the corresponding sulfonyl chloride. This protocol outlines its synthesis from the commercially available sodium salt.

Core Principle: This is a standard conversion of a sulfonate salt to a sulfonyl chloride using a chlorinating agent like oxalyl chloride. The reaction is driven by the formation of gaseous byproducts (CO, CO2, HCl).

Materials:

-

Sodium 2-ethoxy-2-methylpropane-1-sulfonate

-

Oxalyl chloride ((COCl)2)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator, magnetic stirrer, ice bath, separatory funnel

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N2 or Ar), suspend sodium 2-ethoxy-2-methylpropane-1-sulfonate (1.0 eq) in anhydrous DCM (approx. 0.2 M).

-

Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the suspension.

-

Chlorination: Cool the flask to 0 °C using an ice bath. Add oxalyl chloride (1.5 eq) dropwise via a syringe over 15 minutes. Caution: Vigorous gas evolution will occur.

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (thin-layer chromatography) or by observing the cessation of gas evolution and dissolution of the starting salt.

-

Workup: Once complete, carefully quench the reaction by slowly adding the mixture to a beaker of ice-cold saturated NaHCO3 solution. Stir until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO4.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude sulfonyl chloride is often used directly in the next step due to its reactivity. If necessary, purification can be attempted via short-path distillation under high vacuum, but care must be taken to avoid decomposition.

Protocol 2: Integration into a Lead Scaffold via Sulfonamide Formation

Core Principle: This protocol demonstrates the coupling of the synthesized sulfonyl chloride with a primary or secondary amine on a core scaffold (represented here as "Scaffold-NHR"). This is the key step for integrating the novel moiety into a potential drug candidate.

Materials:

-

Crude 2-Ethoxy-2-methylpropane-1-sulfonyl chloride (from Protocol 1)

-

Scaffold-NHR (1.0 eq)

-

Anhydrous Pyridine or Triethylamine (TEA) (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: Dissolve the amine-containing scaffold (Scaffold-NHR, 1.0 eq) and pyridine (2.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C.

-

Sulfonylation: Dissolve the crude 2-Ethoxy-2-methylpropane-1-sulfonyl chloride (approx. 1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.

-

Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO3, and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-